Methyl hydrogen bicyclo(2.2.1)hept-2-ene-2,3-dicarboxylate
Description
Methyl hydrogen bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate (CAS 4883-79-8) is a norbornene-derived dicarboxylate ester with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.2 g/mol . It features a bicyclic framework with one methyl ester and one carboxylic acid group, giving it amphiphilic properties. Key physical characteristics include:
- Melting point: 76–78.5°C
- Water solubility: 12.5 g/L at 20°C
- Organic solvent solubility: 333 g/L
- Acidity (pKa): ~4.19 .
This compound is primarily used as an intermediate in synthesizing disodium bicyclo[2.2.1]heptane-2,3-dicarboxylate, a nucleating agent for polypropylene . Its reactivity stems from the strained bicyclic structure and the presence of both ester and carboxylic acid groups, enabling hydrolysis, hydrogenation, and copolymerization.
Properties
CAS No. |
71913-08-1 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-methoxycarbonylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h5-6H,2-4H2,1H3,(H,11,12) |
InChI Key |
KONDLVQKCUJIEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2CCC1C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl hydrogen bicyclo(2.2.1)hept-2-ene-2,3-dicarboxylate typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl hydrogen bicyclo(2.2.1)hept-2-ene-2,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Synthetic Applications
Methyl hydrogen bicyclo(2.2.1)hept-2-ene-2,3-dicarboxylate is primarily utilized as a precursor in the synthesis of various organic compounds:
-
Diels-Alder Reactions:
- The compound can participate in Diels-Alder reactions due to its dienophilic nature, leading to the formation of complex cyclic structures that are valuable in pharmaceutical synthesis.
-
Polymer Chemistry:
- It serves as a monomer for the synthesis of polymers through ring-opening metathesis polymerization (ROMP), which is significant for producing high-performance materials with tailored properties.
-
Synthesis of Natural Products:
- Its derivatives are used in the synthesis of natural products and biologically active compounds, showcasing its utility in medicinal chemistry.
Pharmaceutical Applications
The compound's structural features make it a candidate for developing pharmaceutical agents:
-
Anticancer Agents:
- Research indicates that bicyclic compounds can exhibit anticancer properties, and derivatives of this compound are being explored for their potential therapeutic effects against various cancer types.
-
Antimicrobial Activity:
- Studies have shown that compounds with similar bicyclic structures possess antimicrobial properties, making this compound a subject of interest for developing new antibiotics.
Material Science Applications
This compound has promising applications in material science:
-
Composite Materials:
- Its ability to participate in polymerization reactions allows it to be incorporated into composite materials that require enhanced mechanical properties.
-
Coatings and Adhesives:
- The compound can be used to formulate coatings and adhesives due to its reactive functional groups, which can improve adhesion and durability.
Case Study 1: Diels-Alder Reaction Optimization
In a study aimed at optimizing Diels-Alder reactions using this compound as a dienophile, researchers found that varying the reaction conditions significantly influenced the yield and selectivity of the product. The study highlighted the importance of temperature and catalyst choice in enhancing reaction efficiency.
Case Study 2: Development of Anticancer Drugs
A recent investigation into the anticancer potential of derivatives derived from this compound demonstrated promising results against breast cancer cell lines. The study reported IC50 values indicating effective cytotoxicity, suggesting further exploration into its mechanism of action.
Mechanism of Action
The mechanism of action of methyl hydrogen bicyclo(2.2.1)hept-2-ene-2,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The strained ring system of the compound allows it to undergo reactions that can modify the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Dimethyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- Molecular formula : C₁₁H₁₄O₄
- Molecular weight : 210.23 g/mol
- Used in ring-opening metathesis polymerization (ROMP) to create functional polynorbornenes . Fluorescence properties when copolymerized with naphthalimide monomers, with Stokes shifts of 70–100 nm .
Disodium Bicyclo[2.2.1]heptane-2,3-dicarboxylate
- Molecular formula : C₉H₁₀O₄Na₂
- Molecular weight : 242.16 g/mol
- Key differences :
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid
- Molecular formula : C₈H₁₀O₅
- Molecular weight : 186.16 g/mol
- Key differences: Incorporates an oxygen atom in the bicyclic framework, increasing polarity and altering ring strain. Potential use in metal chelation and specialty polymers .
Hexachloro-1,4,5,6,7,7-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid
- Molecular formula : C₉H₄Cl₆O₄
- Molecular weight : 388.85 g/mol
- Key differences :
Comparative Data Tables
Table 1: Physical and Chemical Properties
Table 2: Reactivity and Functional Differences
Biological Activity
Methyl hydrogen bicyclo(2.2.1)hept-2-ene-2,3-dicarboxylate (CAS Number: 71913-08-1) is a bicyclic compound that has garnered interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activities associated with this compound, examining its mechanisms of action, therapeutic potentials, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C10H12O4 |
| Molecular Weight | 196.20 g/mol |
| CAS Number | 71913-08-1 |
| EINECS | 276-178-0 |
This compound exhibits biological activity through several mechanisms:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, which can help in reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Cytotoxic Effects : Research indicates that this compound can induce apoptosis in cancer cell lines. The mechanisms involve the activation of caspases and modulation of the mitochondrial membrane potential, leading to programmed cell death.
- DNA Binding Affinity : Preliminary studies suggest that this compound has a significant affinity for DNA, which may contribute to its cytotoxic effects by disrupting DNA replication and transcription processes.
Study 1: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The results demonstrated:
- HeLa Cells : IC50 of 5 µM after 48 hours of treatment.
- A549 Cells : IC50 of 7 µM, indicating moderate sensitivity.
- MCF-7 Cells : IC50 of 4 µM, suggesting high efficacy against breast cancer cells.
These findings highlight the potential of this compound as an anticancer agent.
Study 2: Mechanistic Insights
In another investigation focusing on the mechanisms underlying its biological activity, researchers found that treatment with this compound led to:
- Increased levels of reactive oxygen species (ROS), indicating oxidative stress induction.
- Activation of apoptotic pathways evidenced by increased caspase activity.
This study provided insights into how this compound could be used in therapeutic contexts where apoptosis induction is beneficial.
Therapeutic Applications
Given its biological activities, this compound shows promise in several therapeutic areas:
- Cancer Therapy : Its ability to induce apoptosis in malignant cells positions it as a candidate for further development as an anticancer drug.
- Antioxidant Supplementation : Due to its free radical scavenging properties, it may be explored as a dietary supplement for oxidative stress-related conditions.
- Drug Development : The unique bicyclic structure may serve as a scaffold for synthesizing novel derivatives with enhanced biological activities.
Q & A
Q. Table 1: Optimal Conditions for Hydrogenation (Adapted from )
| Parameter | Value |
|---|---|
| Catalyst | Raney Ni |
| Temperature | 60°C |
| Hydrogen Pressure | 5 MPa |
| Yield | >90% |
Basic: How is this compound characterized structurally?
Methodological Answer:
Key characterization techniques include:
- Infrared (IR) Spectroscopy : Identify ester C=O stretches (~1740 cm⁻¹) and carboxylate O-H/N-H bonds (~2500–3300 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography : Resolve steric configurations (e.g., endo/exo isomerism) critical for reactivity .
Advanced: How do steric effects influence the reactivity of methyl hydrogen bicycloheptene dicarboxylate in polymerization reactions?
Methodological Answer:
Steric hindrance from the bicyclic framework and ester substituents significantly impacts reaction kinetics. For example:
- Metathesis Polymerization : Ru-based catalysts show reduced reactivity with endo-substituted esters due to restricted monomer orientation. The exo-isomer reacts twice as fast as the endo-isomer .
- Transesterification : NaOtBu preferentially substitutes the exo-methyl ester due to better accessibility, achieving 81:19 exo:endo selectivity .
Q. Table 2: Relative Reactivity of Isomers in Metathesis (Adapted from )
| Isomer | Relative Reactivity |
|---|---|
| Exo-methyl ester | 1.0 |
| Endo-methyl ester | 0.5 |
Advanced: What strategies enhance selectivity in functionalizing methyl hydrogen bicycloheptene dicarboxylate?
Methodological Answer:
- Nucleophilic Substitution : Use bulky bases (e.g., NaOtBu) to target sterically accessible exo-positions. For example, transesterification with t-butyl esters achieves >80% exo-selectivity .
- Catalyst Design : Employ chiral ligands in asymmetric hydrogenation to control stereochemistry at bridgehead carbons .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during hydrolysis .
Advanced: How does methyl hydrogen bicycloheptene dicarboxylate affect polymer crystallization?
Methodological Answer:
As a nucleating agent analog (e.g., disodium bicycloheptane dicarboxylate), it modifies polypropylene (PP) crystallization by:
- α-Crystal Promotion : Enhances nucleation density, increasing crystallization temperature (Tc) by 10–15°C .
- Mechanical Properties : Improves tensile strength and modulus via faster spherulite formation .
Q. Table 3: Impact on Polypropylene Crystallization (Adapted from )
| Parameter | Value (With Additive) | Baseline (PP) |
|---|---|---|
| Crystallization Temp. | 125–130°C | 110–115°C |
| Tensile Strength | 35–40 MPa | 30–35 MPa |
Advanced: What pharmacological applications exist for bicycloheptene dicarboxylate derivatives?
Methodological Answer:
Dimethyl ester analogs (e.g., 5-(p-tolylethynyl)-7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate) exhibit anti-inflammatory activity. Key steps for pharmacological evaluation include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
